molecular formula C13H8ClNO B13811289 2-Amino-3-chloro-9h-fluoren-9-one CAS No. 6955-65-3

2-Amino-3-chloro-9h-fluoren-9-one

Cat. No.: B13811289
CAS No.: 6955-65-3
M. Wt: 229.66 g/mol
InChI Key: YLGCVVKUIBTNFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-chloro-9H-fluoren-9-one is an organic compound with the molecular formula C13H8ClNO It is a derivative of fluorenone, characterized by the presence of an amino group at the 2-position and a chlorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-chloro-9H-fluoren-9-one typically involves the chlorination of 9H-fluoren-9-one followed by amination. One common method is the reaction of 9H-fluoren-9-one with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 3-position.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chloro-9H-fluoren-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted fluorenones, such as 2-amino-3-hydroxy-9H-fluoren-9-one and 2-amino-3-alkoxy-9H-fluoren-9-one .

Scientific Research Applications

2-Amino-3-chloro-9H-fluoren-9-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical modifications. It is known to interact with cellular proteins and DNA, leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest its potential role in modulating cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-bromo-9H-fluoren-9-one: Similar in structure but with a bromine atom instead of chlorine.

    2-Amino-3-nitro-9H-fluoren-9-one: Contains a nitro group instead of chlorine.

    3-Amino-9H-fluoren-9-one: Lacks the chlorine atom at the 3-position.

Uniqueness

2-Amino-3-chloro-9H-fluoren-9-one is unique due to the presence of both an amino group and a chlorine atom, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

6955-65-3

Molecular Formula

C13H8ClNO

Molecular Weight

229.66 g/mol

IUPAC Name

2-amino-3-chlorofluoren-9-one

InChI

InChI=1S/C13H8ClNO/c14-11-5-9-7-3-1-2-4-8(7)13(16)10(9)6-12(11)15/h1-6H,15H2

InChI Key

YLGCVVKUIBTNFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.